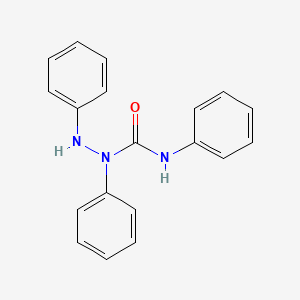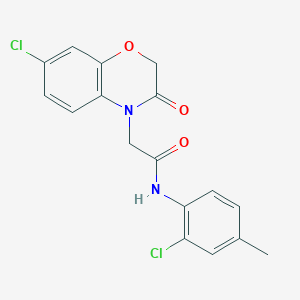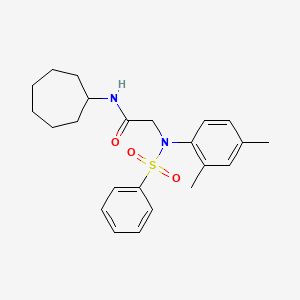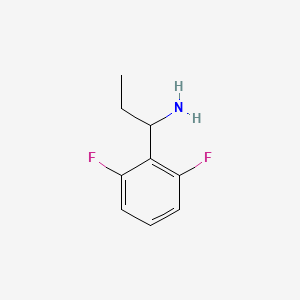![molecular formula C24H28N2O3 B12496051 2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B12496051.png)
2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol is a complex organic compound that features a phenolic core substituted with methoxy groups and a naphthalen-1-ylmethyl piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol typically involves multiple steps:
Formation of the Phenolic Core: The phenolic core can be synthesized through the methylation of a suitable phenol derivative using methoxy reagents under controlled conditions.
Attachment of the Piperazine Moiety: The naphthalen-1-ylmethyl piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon on the phenolic core.
Final Assembly: The final compound is assembled through a series of condensation reactions, often requiring catalysts and specific temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages, ensuring each intermediate is purified before proceeding to the next step.
Continuous Flow Chemistry: Employing continuous flow reactors to streamline the synthesis process, allowing for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can facilitate substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized phenolic derivatives.
Reduction Products: Reduced forms of the phenolic and piperazine moieties.
Substitution Products: Halogenated or alkylated derivatives of the original compound.
科学的研究の応用
2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
作用機序
The mechanism of action of 2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
Naphthalen-1-amine: A related compound with a simpler structure, used in various chemical syntheses.
2,4-Dimethoxy-benzylidene-naphthalen-1-yl-amine: Another derivative with similar functional groups, studied for its chemical properties.
Uniqueness
2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
2,6-dimethoxy-4-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C24H28N2O3/c1-28-22-14-18(15-23(29-2)24(22)27)16-25-10-12-26(13-11-25)17-20-8-5-7-19-6-3-4-9-21(19)20/h3-9,14-15,27H,10-13,16-17H2,1-2H3 |
InChIキー |
YYNMCORKIVUFCG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[(4-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12495969.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B12495973.png)
![1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)
![2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde](/img/structure/B12495983.png)



![1-[1-(2-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12495997.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12496004.png)
methanone](/img/structure/B12496011.png)

![4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496029.png)
![{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol](/img/structure/B12496030.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12496053.png)
